Orientiparcin
Description
Orientiparcin (奥林帕星) is an antibacterial antibiotic classified under "other antimicrobial antibiotics" . This compound’s primary use likely targets Gram-positive bacteria, given the typical spectrum of "other antibacterial antibiotics," though specific clinical data remain unspecified in the provided sources .
Properties
CAS No. |
159445-62-2 |
|---|---|
Molecular Formula |
C73H89ClN10O26 |
Molecular Weight |
1558 g/mol |
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C73H89ClN10O26/c1-27(2)16-39(78-7)64(95)83-54-56(90)30-8-12-35(13-9-30)105-44-19-33-20-45(60(44)110-71-61(58(92)57(91)46(26-85)107-71)109-49-25-73(6,77)63(94)29(4)104-49)106-43-15-11-32(18-38(43)74)59(108-48-24-72(5,76)62(93)28(3)103-48)55-69(100)82-53(70(101)102)37-21-34(86)22-42(88)50(37)36-17-31(10-14-41(36)87)51(66(97)84-55)81-67(98)52(33)80-65(96)40(23-47(75)89)79-68(54)99/h8-15,17-22,27-29,39-40,46,48-49,51-59,61-63,71,78,85-88,90-94H,16,23-26,76-77H2,1-7H3,(H2,75,89)(H,79,99)(H,80,96)(H,81,98)(H,82,100)(H,83,95)(H,84,97)(H,101,102)/t28-,29-,39+,40-,46+,48-,49-,51+,52+,53-,54+,55-,56+,57+,58-,59+,61+,62-,63+,71-,72-,73-/m0/s1 |
InChI Key |
BURNGCVAUVZERJ-MNIPIRDOSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC=C(O4)C=C1)O)NC(=O)[C@@H](CC(C)C)NC)CC(=O)N)O)C(=O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)Cl)CO)O)O)(C)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O |
Synonyms |
Orientiparcin |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
No direct structural data for Orientiparcin are available in the evidence. Key comparison points inferred from antibiotic class characteristics:
| Parameter | This compound (Inferred) | Vancomycin | Erythromycin |
|---|---|---|---|
| Class | Undefined (likely glycopeptide/macrolide) | Glycopeptide | Macrolide |
| Target | Cell wall synthesis (hypothesized) | Peptidoglycan crosslinking | 50S ribosomal subunit |
| Spectrum | Gram-positive (assumed) | Gram-positive | Gram-positive/-negative |
| Resistance Risk | Not reported | High (e.g., VRSA) | Moderate (erm genes) |
Key Differences :
Functional Analogues
Functionally similar antibiotics, such as teicoplanin (glycopeptide) and fidaxomicin (macrocyclic), may share overlapping applications.
| Parameter | This compound | Teicoplanin | Fidaxomicin |
|---|---|---|---|
| Clinical Use | Undefined | Severe Gram-positive infections | Clostridioides difficile infections |
| Administration | Not reported | Intravenous | Oral |
| Bioavailability | Unspecified | Poor oral absorption | High colonic concentration |
Key Insights :
- Application Scope : Fidaxomicin’s narrow spectrum contrasts with this compound’s presumed broader Gram-positive activity.
Research Findings and Data Limitations
Analytical Challenges
The absence of this compound-specific data in the evidence necessitates reliance on class-based inferences. Similarly, mandates detailed synthesis protocols , but this compound’s synthetic pathway remains undocumented.
Critical Gaps
- Structural Elucidation: No X-ray crystallography or NMR data are available to confirm this compound’s molecular framework.
- Efficacy Data : Minimum inhibitory concentration (MIC) values, toxicity profiles, and in vivo performance metrics are unreported.
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